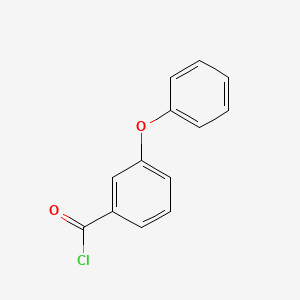

3-Phenoxybenzoyl chloride

Cat. No. B1349976

Key on ui cas rn:

3586-15-0

M. Wt: 232.66 g/mol

InChI Key: TTZXIWBOKOZOPL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05063165

Procedure details

In a well ventilated hood, a mixture of m-phenoxy benzoic acid (200 g, 0.933 mole) (Aldrich) and thionyl chloride (105 mL, 1.44 moles) was placed in a one liter, round-bottomed flask. The flask was fitted with a magnetic stirring bar (or mechanical stirring bar for larger quantity preparation) and a reflux condenser with calcium chloride drying tube, which was attached to an exit tube, for evolved hyrogen chloride and sulfur dioxide, leading to a gas absorption trap. The mixture was heated on a heating mantle cautiously at first until a brownish-green solution was obtained (about 11/2 hours). The resulting solution was then heated gently for an additional 11/2 hours. The resulting brown solution was then cooled, and excessive thionyl chloride was distilled off at 40° C. To the resulting oil was added toluene (75 mL), and the solution was evaporated to remove a small amount of thionyl chloride. Addition and evaporation of toluene (75 mL) was repeated once more. The resulting acid chloride was then dissolved in 100 mL of tetrahydrofuran (THF dried over molecular sieves 3A), and ready to use freshly for reaction.

Identifiers

|

REACTION_CXSMILES

|

[O:1]([C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11](O)=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:19])=O.Cl.S(=O)=O>>[O:1]([C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([Cl:19])=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

reactant

|

|

Smiles

|

O(C1=CC=CC=C1)C=1C=C(C(=O)O)C=CC1

|

|

Name

|

|

|

Quantity

|

105 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was fitted with a magnetic stirring bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(or mechanical stirring bar for larger quantity preparation) and a reflux condenser with calcium chloride drying tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

which was attached to an exit tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leading to a gas absorption trap

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated on a heating mantle cautiously at first until a brownish-green solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained (about 11/2 hours)

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting solution was then heated gently for an additional 11/2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting brown solution was then cooled

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

excessive thionyl chloride was distilled off at 40° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the resulting oil was added toluene (75 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove a small amount of thionyl chloride

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Addition and evaporation of toluene (75 mL)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The resulting acid chloride was then dissolved in 100 mL of tetrahydrofuran (THF dried over molecular sieves 3A)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

ready to use freshly for reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

O(C1=CC=CC=C1)C=1C=C(C(=O)Cl)C=CC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |